Ethyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate
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Description
“Ethyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a stereolibrary of conformationally restricted oxazole-containing amino acids, specifically all isomers of 5–pyrrolydinyl- and 5-piperidinyloxazole-4-carboxylic acids . These compounds are valuable building blocks for the synthesis of peptidomimetics and potential lead compounds for drug discovery .
Synthesis Analysis
The synthesis of these compounds involves three steps, starting with the reaction of the corresponding N-Boc-protected amino acids and ethyl isocyanoacetate . This process results in the formation of the oxazole ring, which is then functionalized to create the final product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and an oxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The oxazole ring, on the other hand, provides structural diversity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the formation of the oxazole ring and its subsequent functionalization . The reaction conditions and the choice of precursors can influence the outcome of the synthesis .Future Directions
The future directions for the research and development of “Ethyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate” and similar compounds could involve exploring their potential as lead compounds for drug discovery . Further studies could also investigate their biological activities and mechanisms of action . Additionally, the synthesis process could be optimized to improve yield and purity .
Properties
IUPAC Name |
ethyl 5-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-14-10(13)8-9(15-6-12-8)7-4-3-5-11-7/h6-7,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFAIURXYLSLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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